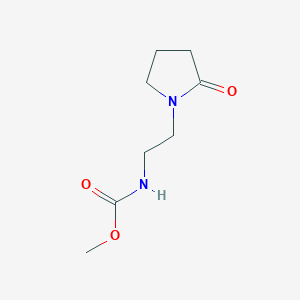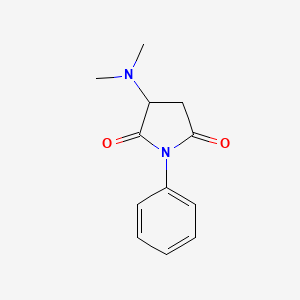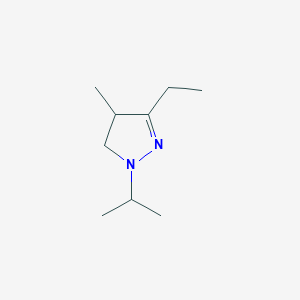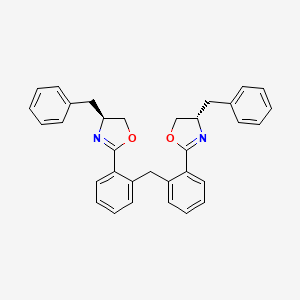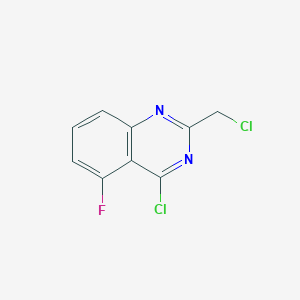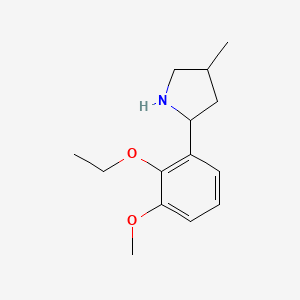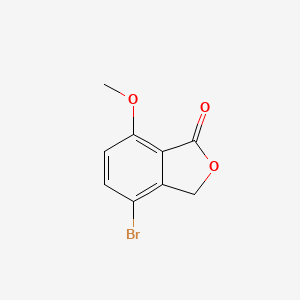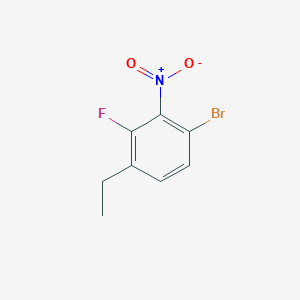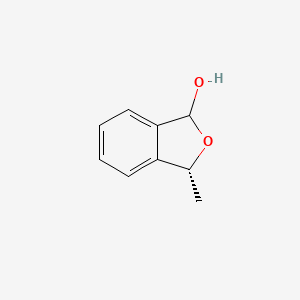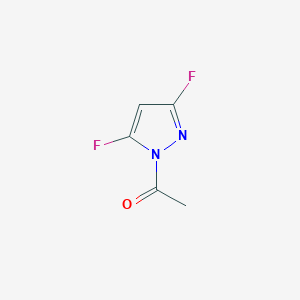
1-(3,5-Difluoro-1H-pyrazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Difluoro-1H-pyrazol-1-yl)ethanone is a fluorinated organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2.
Preparation Methods
The synthesis of 1-(3,5-Difluoro-1H-pyrazol-1-yl)ethanone typically involves the reaction of 3,5-difluoropyrazole with ethanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
3,5-Difluoropyrazole+Ethanoyl chloride→this compound+HCl
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(3,5-Difluoro-1H-pyrazol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,5-Difluoro-1H-pyrazol-1-yl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism by which 1-(3,5-Difluoro-1H-pyrazol-1-yl)ethanone exerts its effects involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3,5-Difluoro-1H-pyrazol-1-yl)ethanone can be compared with other similar compounds, such as:
1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanone: This compound lacks the fluorine atoms, resulting in different chemical and biological properties.
1-(3,5-Dinitro-1H-pyrazol-1-yl)ethanone: The presence of nitro groups significantly alters the compound’s reactivity and applications.
1-(3,5-Difluoro-1H-pyrazol-4-yl)ethanone: The position of the fluorine atoms affects the compound’s chemical behavior and interactions.
The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct properties and applications.
Properties
CAS No. |
73311-18-9 |
|---|---|
Molecular Formula |
C5H4F2N2O |
Molecular Weight |
146.09 g/mol |
IUPAC Name |
1-(3,5-difluoropyrazol-1-yl)ethanone |
InChI |
InChI=1S/C5H4F2N2O/c1-3(10)9-5(7)2-4(6)8-9/h2H,1H3 |
InChI Key |
JLJUVSKGDNPGFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(=CC(=N1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(Ethanesulfonyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12874483.png)
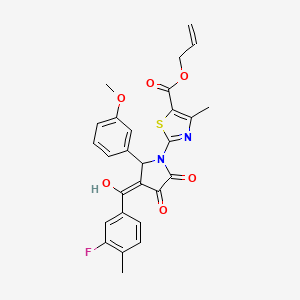
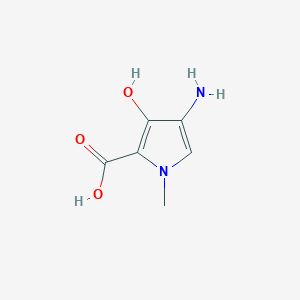
![2-(Bromomethyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12874505.png)
